molecular formula C9H7F3N2O6S B11091474 N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine

N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine

Cat. No.: B11091474
M. Wt: 328.22 g/mol
InChI Key: QEJMYQCKCUXUMZ-UHFFFAOYSA-N
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Description

N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl functional groups attached to a phenyl ring, along with a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The general synthetic route can be outlined as follows:

    Nitration: The aromatic precursor, such as 2-nitro-4-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Sulfonylation: The nitrated intermediate is then subjected to sulfonylation using trifluoromethanesulfonyl chloride in the presence of a base like triethylamine to introduce the trifluoromethylsulfonyl group.

    Glycine Coupling: Finally, the sulfonylated intermediate is coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

    Coupling Reactions: The glycine moiety can engage in peptide coupling reactions, forming dipeptides or more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: DCC or other carbodiimide reagents for peptide bond formation.

Major Products

    Reduction: Conversion to the corresponding amine derivative.

    Substitution: Formation of substituted aromatic compounds.

    Coupling: Formation of peptides or peptide-like structures.

Scientific Research Applications

N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism by which N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}alanine: Similar structure but with an alanine moiety instead of glycine.

    N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}serine: Contains a serine moiety, offering different biochemical properties.

Uniqueness

N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethylsulfonyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C9H7F3N2O6S

Molecular Weight

328.22 g/mol

IUPAC Name

2-[2-nitro-4-(trifluoromethylsulfonyl)anilino]acetic acid

InChI

InChI=1S/C9H7F3N2O6S/c10-9(11,12)21(19,20)5-1-2-6(13-4-8(15)16)7(3-5)14(17)18/h1-3,13H,4H2,(H,15,16)

InChI Key

QEJMYQCKCUXUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCC(=O)O

solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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